

The Elucidation of "Peroxide, nitro 1-oxohexyl": A Technical Overview

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Compound of Interest

Compound Name: *Peroxide, nitro 1-oxohexyl*

Cat. No.: *B15467980*

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October 25, 2025

Introduction

"**Peroxide, nitro 1-oxohexyl**," also known by its IUPAC name nitro hexaneperoxoate, is an organic molecule with the chemical formula $C_6H_{11}NO_5$.^[1] Its structure, featuring a peroxide group (-O-O-) linked to a hexanoyl group and a nitro group (-NO₂), suggests potential reactivity and biological activity. This technical guide aims to provide a comprehensive overview of the available information regarding its molecular structure, potential synthetic pathways, and spectroscopic characterization. However, it is crucial to note that detailed experimental data for this specific molecule is not readily available in the public domain. Therefore, this document will also draw upon data from analogous compounds to provide a predictive framework for its characterization.

Molecular Structure and Properties

Based on its chemical name and formula, the molecular structure of "**peroxide, nitro 1-oxohexyl**" can be elucidated. The "1-oxohexyl" component indicates a six-carbon acyl chain (hexanoyl group). The "peroxide" and "nitro" functionalities suggest the arrangement of a peroxyxynitrate group (-OONO₂) attached to the carbonyl carbon of the hexanoyl chain.

Computed Physicochemical Data

While experimental data is scarce, computational models provide estimated properties for "**peroxide, nitro 1-oxohexyl**". These properties are valuable for predicting its behavior in various experimental conditions.

Property	Value	Source
Molecular Weight	177.16 g/mol	PubChem CID: 12222064[1]
Molecular Formula	C6H11NO5	PubChem CID: 12222064[1]
IUPAC Name	nitro hexaneperoxoate	PubChem CID: 12222064[1]
CAS Number	56879-26-6	PubChem CID: 12222064[1]

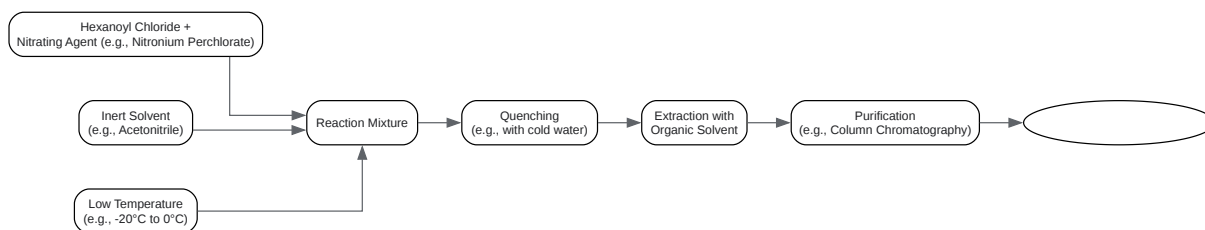
Hypothetical Synthesis Protocols

Detailed experimental protocols for the synthesis of "**peroxide, nitro 1-oxohexyl**" are not explicitly documented. However, based on the synthesis of similar acyl peroxy nitrates, a plausible synthetic route can be proposed. A common method for generating acyl peroxy nitrates involves the reaction of an acyl chloride with a suitable nitrating agent in the presence of a peroxide source.

Proposed Reaction Scheme:

Hexanoyl chloride could be reacted with a nitrating agent, such as nitronium perchlorate, in an inert solvent at low temperatures. The perchlorate salt would act as both the nitrate source and the oxidant to form the peroxy bond.

Workflow for Hypothetical Synthesis:



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Caption: Hypothetical workflow for the synthesis of "**Peroxide, nitro 1-oxohexyl**".

Spectroscopic Characterization (Predictive)

The elucidation of the molecular structure of a novel compound heavily relies on spectroscopic techniques. While specific spectra for "**peroxide, nitro 1-oxohexyl**" are unavailable, we can predict the expected features based on the known spectral data of similar organic peroxides and nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hexyl chain. The protons on the carbon alpha to the carbonyl group would likely be the most downfield-shifted among the aliphatic protons.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the hexyl chain. The carbonyl carbon would appear significantly downfield. The presence of the electron-withdrawing peroxyxynitrate group would influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

- A strong absorption band around 1750-1780 cm^{-1} corresponding to the C=O stretching of the acyl group.
- Strong absorption bands around 1550-1650 cm^{-1} and 1300-1350 cm^{-1} characteristic of the asymmetric and symmetric stretching vibrations of the NO_2 group, respectively.
- A weaker absorption for the O-O stretching of the peroxide group, typically in the 800-900 cm^{-1} region.

Mass Spectrometry (MS)

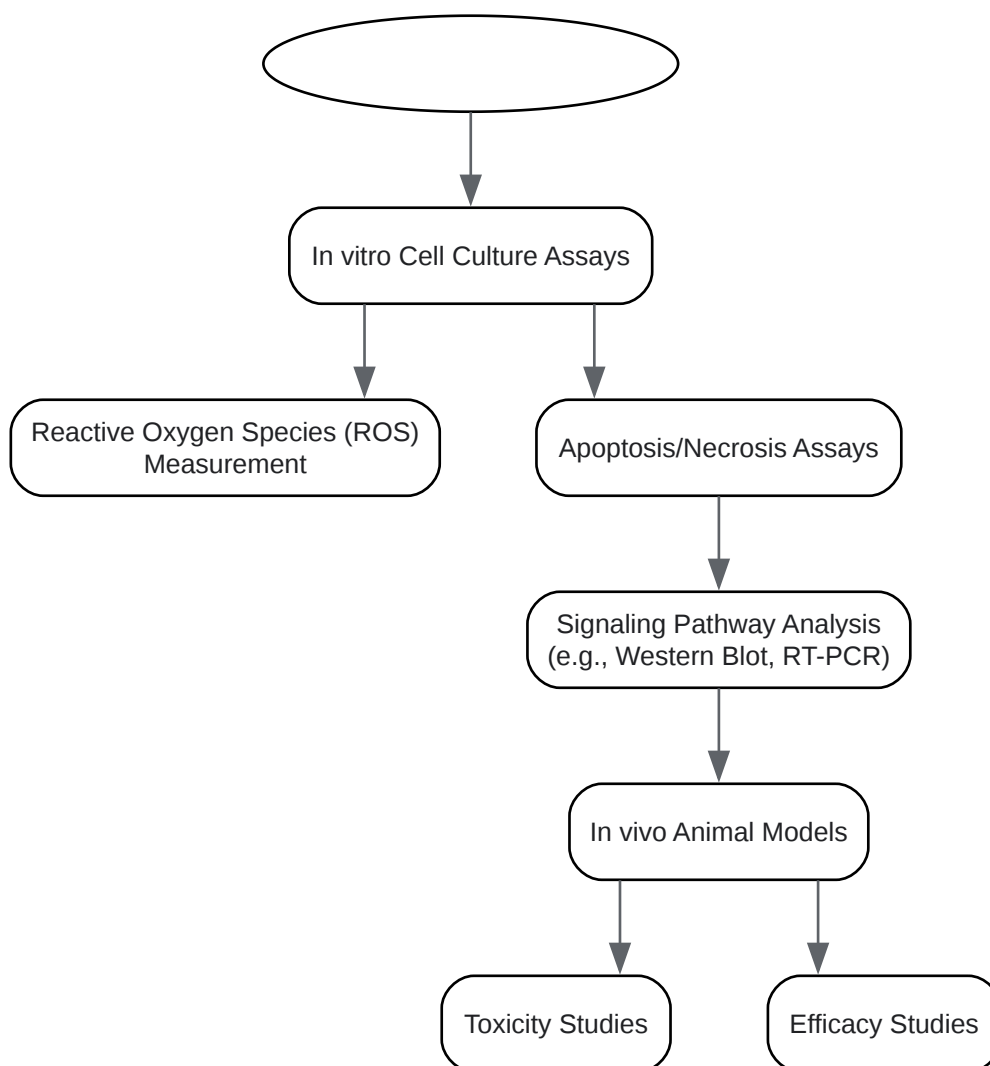
Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): The molecular ion peak (M^+) at m/z 177 might be observed, although it could be weak due to the lability of the peroxide bond. Fragmentation would likely involve the loss of the nitro group (NO_2) and cleavage of the O-O bond.
- Electrospray Ionization (ESI-MS): This softer ionization technique might be more suitable for observing the molecular ion or adducts.

Potential Signaling Pathways and Biological Activity

Given the presence of a nitro group and a peroxide linkage, "**peroxide, nitro 1-oxohexyl**" could potentially interact with biological systems as a reactive oxygen or nitrogen species. Compounds containing these functionalities are known to be involved in oxidative stress and cell signaling pathways. However, without any experimental biological data, its specific role in any signaling pathway remains purely speculative.

Logical Relationship for Investigating Biological Activity:



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Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

"**Peroxide, nitro 1-oxohexyl**" presents an interesting chemical structure with potential for further investigation. This guide has provided a summary of its known properties and a predictive framework for its synthesis and characterization based on analogous compounds. The lack of concrete experimental data highlights an opportunity for future research to synthesize and characterize this molecule, and to explore its potential biological activities. Such studies would be invaluable for researchers in organic chemistry, pharmacology, and drug development.

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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Elucidation of "Peroxide, nitro 1-oxohexyl": A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15467980#peroxide-nitro-1-oxohexyl-molecular-structure-elucidation>]

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